molecular formula C16H10ClIO3 B14212939 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one CAS No. 831224-46-5

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

Katalognummer: B14212939
CAS-Nummer: 831224-46-5
Molekulargewicht: 412.60 g/mol
InChI-Schlüssel: VJCOZQDKBHIMNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and iodine atoms to the benzopyran core.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Cyclization: Formation of the benzopyran ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the benzopyran ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological activity of the compound. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Lacks the iodine atom.

    8-Iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one: Lacks the chlorine atom.

    2-(4-Methoxyphenyl)-4H-1-benzopyran-4-one: Lacks both halogen atoms.

Uniqueness

The presence of both chlorine and iodine atoms in 6-Chloro-8-iodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one may confer unique chemical properties and biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

831224-46-5

Molekularformel

C16H10ClIO3

Molekulargewicht

412.60 g/mol

IUPAC-Name

6-chloro-8-iodo-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H10ClIO3/c1-20-11-4-2-9(3-5-11)15-8-14(19)12-6-10(17)7-13(18)16(12)21-15/h2-8H,1H3

InChI-Schlüssel

VJCOZQDKBHIMNF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.